N-[[3-(difluoromethoxy)phenyl]methyl]-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine
Description
N-[[3-(difluoromethoxy)phenyl]methyl]-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of functional groups, including a difluoromethoxyphenyl moiety, an oxazole ring, and a thiadiazole ring, which contribute to its diverse reactivity and potential utility in research and industry.
Properties
IUPAC Name |
N-[[3-(difluoromethoxy)phenyl]methyl]-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N4O2S/c14-12(15)21-9-3-1-2-8(6-9)7-16-13-18-17-11(22-13)10-4-5-20-19-10/h1-6,12H,7H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRBQGFWUNUCIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)CNC2=NN=C(S2)C3=NOC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(difluoromethoxy)phenyl]methyl]-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the 3-(difluoromethoxy)benzylamine intermediate. This intermediate is then subjected to cyclization reactions to form the oxazole and thiadiazole rings. Common reagents used in these steps include phosphorus oxychloride (POCl3) for cyclization and various amines for nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to streamline the process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form for further applications.
Chemical Reactions Analysis
Types of Reactions
N-[[3-(difluoromethoxy)phenyl]methyl]-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: N-bromosuccinimide (NBS), thionyl chloride (SOCl2)
Major Products
The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives, which can be further utilized in different chemical syntheses and applications.
Scientific Research Applications
N-[[3-(difluoromethoxy)phenyl]methyl]-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-[[3-(difluoromethoxy)phenyl]methyl]-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to downstream effects on cellular processes, making it a potential candidate for therapeutic applications. The molecular targets often include enzymes involved in metabolic pathways and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- N-[[3-(trifluoromethoxy)phenyl]methyl]-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine
- N-[[3-(methoxy)phenyl]methyl]-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine
- N-[[3-(chloromethoxy)phenyl]methyl]-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine
Uniqueness
What sets N-[[3-(difluoromethoxy)phenyl]methyl]-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine apart from its similar compounds is the presence of the difluoromethoxy group. This functional group imparts unique electronic and steric properties, enhancing the compound’s reactivity and potential biological activity. The difluoromethoxy group can influence the compound’s binding affinity to molecular targets, making it a valuable scaffold for drug design and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
